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Compound Name:
3-(3-Chlorophenoxy)pyrrolidine

hydrochloride

CAS No.: 28491-00-1

Cat. No.: B1451565

Get Quote

An In-depth Technical Guide to 3-(3-Chlorophenoxy)pyrrolidine hydrochloride: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenoxy)pyrrolidine
hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal

chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in

numerous FDA-approved pharmaceuticals, valued for its three-dimensional architecture and

synthetic versatility.[1][2] This document details the compound's physicochemical properties,

outlines a robust synthetic methodology, discusses analytical characterization techniques, and

explores its potential applications, particularly in the development of novel therapeutics. Safety

and handling protocols are also provided to ensure its proper use in a laboratory setting.
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Accurate identification is the foundation of all chemical research. 3-(3-
Chlorophenoxy)pyrrolidine hydrochloride is a disubstituted pyrrolidine ring, where a 3-

chlorophenoxy group is attached at the 3-position of the nitrogenous heterocycle. The

hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Structure and Nomenclature
IUPAC Name: 3-(3-chlorophenoxy)pyrrolidine;hydrochloride

Common Synonyms: 3-(3-Chlorophenoxy)pyrrolidine HCl, 3-(3-Chlorophenoxy)pyrrolidine

Hydrochloric Acid Salt[3]

Chemical Class: Aryloxy-pyrrolidine derivative

Caption: Structure of 3-(3-Chlorophenoxy)pyrrolidine hydrochloride.

Key Identifiers and Properties
The following table summarizes the core physicochemical properties of the compound.

Experimentally determined values for properties such as melting point and solubility are not

widely reported in the literature; therefore, data should be confirmed empirically.

Property Value Source(s)

CAS Number 28491-00-1 [3][4]

Molecular Formula C₁₀H₁₃Cl₂NO [3][4]

Molecular Weight 234.12 g/mol [3][4]

Appearance
Expected to be an off-white to

pale solid

General observation for similar

compounds

Solubility

Expected to be soluble in

water and polar organic

solvents like methanol and

DMSO

Inferred from hydrochloride salt

form

Melting Point Not reported [4]

Boiling Point Not reported [4]
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Synthesis and Manufacturing Insights
The formation of the key C-O ether bond between the pyrrolidine ring and the chlorophenol

moiety is the central challenge in synthesizing this molecule. While several strategies exist for

ether formation, the Mitsunobu reaction offers a reliable and stereospecific route, particularly

when chiral precursors are used.[5][6]

Recommended Synthetic Pathway: The Mitsunobu
Reaction
The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a

nucleophile (in this case, a phenol) under mild, neutral conditions.[7] This reaction typically

proceeds with a complete inversion of stereochemistry at the alcohol carbon, a critical

consideration when synthesizing enantiomerically pure compounds.[5][8]

The proposed synthesis involves the reaction of N-protected 3-hydroxypyrrolidine with 3-

chlorophenol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as

diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] A subsequent

deprotection step yields the free base, which is then treated with hydrochloric acid to afford the

final hydrochloride salt.
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N-Boc-3-hydroxypyrrolidine
+ 3-Chlorophenol

Mitsunobu Reaction:
1. PPh₃, DEAD (or DIAD)

2. Anhydrous THF, 0°C to RT

N-Boc-3-(3-chlorophenoxy)pyrrolidine

 Forms C-O bond
(with inversion)

Boc Deprotection:
1. HCl in Dioxane (or TFA)

2. Room Temperature

3-(3-Chlorophenoxy)pyrrolidine
(Free Base)

 Removes protecting group

Salt Formation:
1. HCl in Ether or IPA

2. Precipitation/Crystallization

3-(3-Chlorophenoxy)pyrrolidine
hydrochloride

 Isolates final product

Click to download full resolution via product page

Caption: Proposed synthesis workflow for the target compound.
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Detailed Experimental Protocol (Representative)
Objective: To synthesize 3-(3-Chlorophenoxy)pyrrolidine hydrochloride from N-Boc-3-

hydroxypyrrolidine.

Materials:

N-Boc-3-hydroxypyrrolidine (1.0 eq)

3-Chlorophenol (1.1 eq)

Triphenylphosphine (PPh₃, 1.2 eq)

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

Anhydrous Tetrahydrofuran (THF)

4M HCl in 1,4-Dioxane

Diethyl ether

Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine,

anhydrous MgSO₄, silica gel)

Procedure:

Mitsunobu Coupling:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-

hydroxypyrrolidine (1.0 eq), 3-chlorophenol (1.1 eq), and triphenylphosphine (1.2 eq).

Dissolve the solids in anhydrous THF.

Cool the solution to 0°C in an ice bath.

Add DIAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes. Causality Note:

Slow addition is crucial to control the exothermic reaction and prevent the formation of

side products.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by

TLC or LC-MS until the starting alcohol is consumed.

Concentrate the reaction mixture under reduced pressure. The resulting residue contains

the desired product along with triphenylphosphine oxide and the DIAD-hydrazine

byproduct.

Purify the crude material via flash column chromatography on silica gel to isolate the N-

Boc-3-(3-chlorophenoxy)pyrrolidine intermediate.

Deprotection and Salt Formation:

Dissolve the purified intermediate in a minimal amount of a suitable solvent (e.g.,

dichloromethane or ethyl acetate).

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir the solution at room

temperature for 2-4 hours. Causality Note: The strong acidic conditions cleave the tert-

butyloxycarbonyl (Boc) protecting group, releasing CO₂ and isobutylene.

Monitor the reaction for the disappearance of the starting material.

Upon completion, add diethyl ether to precipitate the hydrochloride salt.

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the

final product, 3-(3-Chlorophenoxy)pyrrolidine hydrochloride.

Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the final compound is essential. While a public

repository of spectra for this specific molecule is unavailable, its characteristic spectroscopic

features can be predicted based on established principles and data from analogous structures.

[10][11]
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Technique Expected Observations

¹H NMR

Aromatic Region (δ 6.8-7.3 ppm): Four protons

on the chlorophenyl ring exhibiting complex

splitting patterns (dd, t, ddd). Pyrrolidine Ring (δ

2.0-3.8 ppm): Protons on the pyrrolidine ring will

appear as multiplets. The C3 proton (methine

adjacent to the ether oxygen) is expected to be

the most downfield of the aliphatic protons

(around δ 4.5-5.0 ppm). The protons adjacent to

the ammonium nitrogen will also be downfield.

Ammonium Protons (N-H₂⁺): A broad singlet,

typically downfield (δ 9.0-10.0 ppm), which is

exchangeable with D₂O.

¹³C NMR

Aromatic Carbons (δ 110-160 ppm): Six distinct

signals, including the carbon bearing the

chlorine (C-Cl) and the carbon attached to the

ether oxygen (C-O), which would be the most

downfield in the aromatic region. Pyrrolidine

Carbons (δ 25-75 ppm): Four signals

corresponding to the pyrrolidine carbons. The

C3 carbon attached to the ether oxygen will be

the most downfield of the aliphatic carbons

(around δ 70-80 ppm).

Mass Spec. (ESI+)

Molecular Ion (M+H)⁺: Expected at m/z 198.07

(for the free base, C₁₀H₁₂ClNO). Key

Fragments: A significant fragment would

correspond to the loss of the chlorophenoxy

group or cleavage of the pyrrolidine ring.

HPLC/UPLC

Purity should be ≥95% using a suitable C18

column with a mobile phase gradient of water

and acetonitrile (both containing 0.1% formic

acid or TFA) and UV detection.
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The true value of 3-(3-Chlorophenoxy)pyrrolidine hydrochloride lies in its potential as a key

intermediate for the synthesis of more complex, biologically active molecules.

Scaffold for CNS-Active Agents
The pyrrolidine ring is a well-established scaffold in central nervous system (CNS) drug

discovery. Research on structurally similar compounds provides compelling evidence for this

application. For instance, a study on 3-(p-chlorophenyl)pyrrolidine demonstrated its role as a

prodrug that is metabolized in the brain to active GABAergic agents like baclofen.[12] This

suggests that 3-(3-Chlorophenoxy)pyrrolidine hydrochloride could serve as a valuable

precursor for novel compounds targeting CNS pathways, potentially for treating conditions like

epilepsy, anxiety, or neuropathic pain.

Building Block in Combinatorial Chemistry
The secondary amine of the pyrrolidine ring provides a reactive handle for further

functionalization. This allows for the straightforward generation of diverse chemical libraries

through reactions such as:

Reductive amination

Amide bond formation

N-alkylation

N-arylation

This versatility makes the compound an attractive starting point for structure-activity

relationship (SAR) studies aimed at optimizing ligand-target interactions. The 3-chlorophenyl

moiety provides a specific substitution pattern that can be explored for its electronic and steric

influence on biological activity.

Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not universally

available, a robust safety assessment can be made based on its constituent parts (pyrrolidine,

3-chlorophenol) and data from closely related analogs.[13]
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Hazard Classification (Predicted):

Harmful if swallowed (Acute Toxicity, Oral).[13]

Causes skin irritation.[13]

Causes serious eye irritation/damage.[13]

May cause respiratory irritation.[13]

Personal Protective Equipment (PPE):

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use safety glasses with side shields or chemical goggles.

Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

Respiratory Protection: Handle in a well-ventilated fume hood. Avoid inhalation of dust.

Handling:

Avoid contact with skin, eyes, and clothing.

Use in a chemical fume hood to minimize inhalation exposure.

Take precautionary measures against static discharge.

Storage:

Store in a cool, dry, and well-ventilated area.

Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts

can be hygroscopic.

Store away from strong bases and oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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